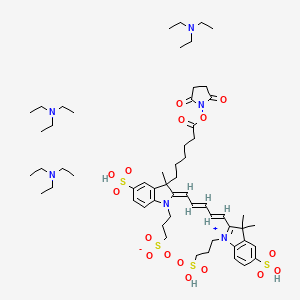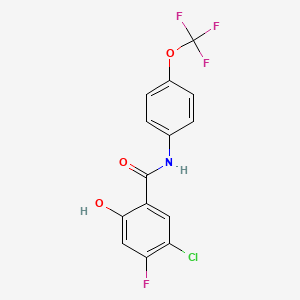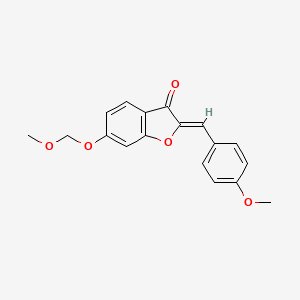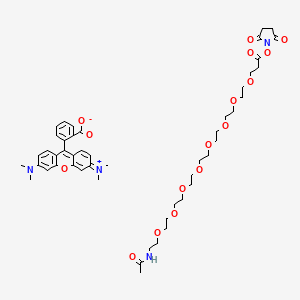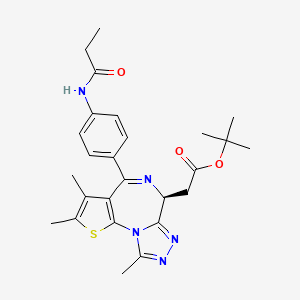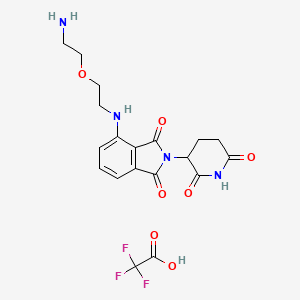
Thalidomide-4-NH-PEG1-NH2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-4-NH-PEG1-NH2 TFA is a compound that serves as an E3 ligase ligand-linker conjugate. It consists of Thalidomide and NH-PEG3-NH-Boc. This compound acts as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system, recruiting CRBN protein . This compound is a key intermediate in the synthesis of CRBN-based PROTAC molecules, which are used in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG1-NH2 TFA involves the conjugation of Thalidomide with NH-PEG3-NH-Boc. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to form an intermediate that can react with NH-PEG3-NH-Boc.
Conjugation: The activated Thalidomide is then reacted with NH-PEG3-NH-Boc under controlled conditions to form the desired conjugate.
Purification: The product is purified using techniques such as chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and NH-PEG3-NH-Boc are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and compliance with industry standards
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-NH-PEG1-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Thalidomide-4-NH-PEG1-NH2 TFA has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the ubiquitin-proteasome system.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
Thalidomide-4-NH-PEG1-NH2 TFA exerts its effects by acting as a ligand for Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). The binding of this compound to Cereblon induces the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is utilized in the design of PROTAC molecules for targeted protein degradation .
Comparison with Similar Compounds
Thalidomide-4-NH-PEG1-NH2 TFA is compared with other similar compounds such as:
Thalidomide-NH-PEG1-NH2: Similar in structure but with different linker lengths.
Tetrafluorinated Thalidomide Analogues: These compounds have been shown to possess antiangiogenic and anticancer properties.
Lenalidomide and Pomalidomide: These are thalidomide analogues with enhanced immunomodulatory and anticancer activities.
This compound is unique due to its specific design for use in PROTAC technology, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C19H21F3N4O7 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N4O5.C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);(H,6,7) |
InChI Key |
TVEMKRFOYUKELD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
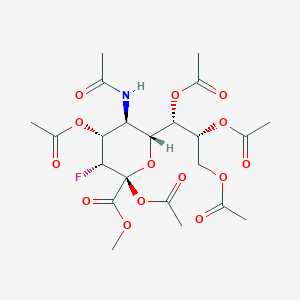
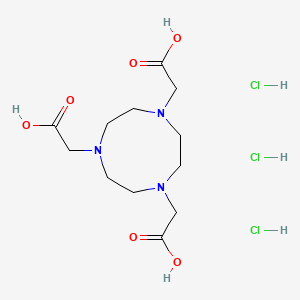

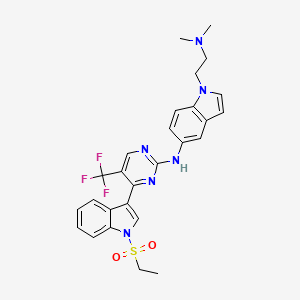
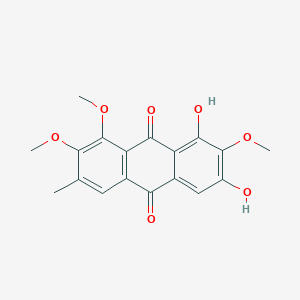
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)


